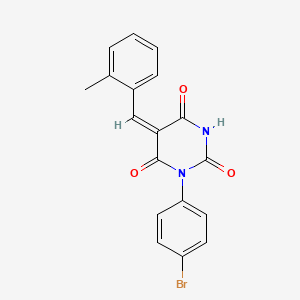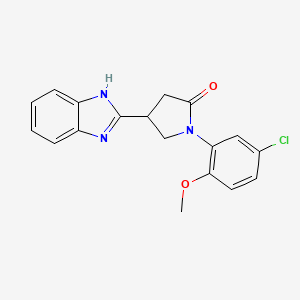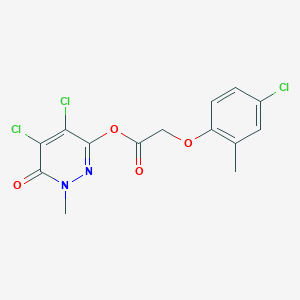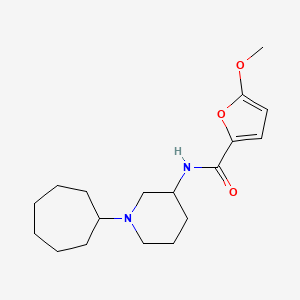
1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.
Wirkmechanismus
1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and subsequent transcriptional activation of target genes. This results in the downregulation of oncogenes and pro-inflammatory genes, leading to the inhibition of cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of pro-inflammatory cytokines. Additionally, the compound has been demonstrated to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in lab experiments is its specificity for BET proteins, which allows for the selective inhibition of target genes. Additionally, the compound has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound inhibitor is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the identification of biomarkers that can predict the response to this compound inhibitor therapy could improve patient selection and treatment outcomes. Finally, the combination of this compound inhibitor with other therapeutic agents, such as chemotherapy or immunotherapy, could potentially enhance its anti-cancer and anti-inflammatory effects.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor involves a multi-step process that requires several intermediate compounds. The first step involves the reaction of 4-bromobenzaldehyde with 2-methylbenzaldehyde in the presence of a base to form the corresponding imine. The imine is then reacted with 2,4,6-trioxo-1,3,5-triazinane-1,3-dioxide to yield the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer types, including leukemia, lymphoma, and solid tumors. Additionally, this compound inhibitor has been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-11-4-2-3-5-12(11)10-15-16(22)20-18(24)21(17(15)23)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVNTBNJNCOOO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6097383.png)

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6097402.png)
![2-(2-methoxyethyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6097410.png)
![N-benzyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6097420.png)
![methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6097434.png)
![N-(3-isopropoxypropyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6097437.png)


![5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6097455.png)
![ethyl (4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B6097462.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6097470.png)

![4-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6097487.png)